molecular formula C16H15IO4 B14486992 Diethyl 2-iodoazulene-1,3-dicarboxylate CAS No. 65144-75-4

Diethyl 2-iodoazulene-1,3-dicarboxylate

Cat. No.: B14486992
CAS No.: 65144-75-4
M. Wt: 398.19 g/mol
InChI Key: KRMHZZDBZFWJNV-UHFFFAOYSA-N
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Description

Diethyl 2-iodoazulene-1,3-dicarboxylate is a chemical compound belonging to the azulene family, characterized by its distinctive blue color and aromatic properties. Azulene derivatives are known for their unique electronic properties and have been studied for various applications in materials science, organic synthesis, and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-iodoazulene-1,3-dicarboxylate can be synthesized through a series of chemical reactions involving azulene derivatives. One common method involves the iodination of diethyl azulene-1,3-dicarboxylate using iodine and a suitable oxidizing agent. The reaction typically takes place in an organic solvent such as chloroform or dichloromethane, under controlled temperature and stirring conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-iodoazulene-1,3-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Grignard Reagents: Used for substitution reactions, typically in anhydrous ether or THF.

    Tetrachloro-1,2-benzoquinone: Used for oxidation reactions, often in organic solvents.

    Lithium Aluminum Hydride: Used for reduction reactions, usually in dry ether.

Major Products Formed

    Substituted Azulenes: Products formed by substitution reactions, depending on the reagent used.

    Oxidized Azulenes: Products formed by oxidation reactions, with varying oxidation states.

    Reduced Azulenes: Products formed by reduction reactions, often leading to the removal of the iodine atom.

Scientific Research Applications

Diethyl 2-iodoazulene-1,3-dicarboxylate has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of diethyl 2-iodoazulene-1,3-dicarboxylate is largely dependent on its chemical structure and the specific reactions it undergoes. The iodine atom and the carboxylate groups play crucial roles in its reactivity, allowing it to participate in various substitution, oxidation, and reduction reactions. The molecular targets and pathways involved would vary based on the specific application and the nature of the chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2-iodoazulene-1,3-dicarboxylate is unique due to the presence of the iodine atom, which imparts distinct reactivity and electronic properties. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

CAS No.

65144-75-4

Molecular Formula

C16H15IO4

Molecular Weight

398.19 g/mol

IUPAC Name

diethyl 2-iodoazulene-1,3-dicarboxylate

InChI

InChI=1S/C16H15IO4/c1-3-20-15(18)12-10-8-6-5-7-9-11(10)13(14(12)17)16(19)21-4-2/h5-9H,3-4H2,1-2H3

InChI Key

KRMHZZDBZFWJNV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=CC=CC=C2C(=C1I)C(=O)OCC

Origin of Product

United States

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